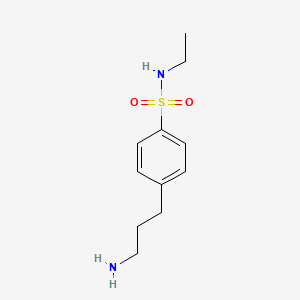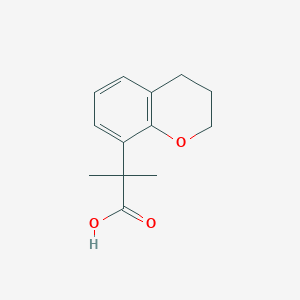
2-(Chroman-8-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chroman-8-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of chroman derivatives Chromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chroman-8-yl)-2-methylpropanoic acid typically involves the reaction of chroman derivatives with appropriate reagents. One common method involves the Claisen–Schmidt condensation reaction, where 2,4,6-trihydroxyacetophenone reacts with isopentenyl bromide in the presence of aqueous potassium hydroxide to produce isopentenyl acetophenone . This intermediate can then undergo further reactions to form the desired chroman derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(Chroman-8-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-8-carboxylic acid, while reduction could produce chroman-8-yl alcohol .
Scientific Research Applications
2-(Chroman-8-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Chroman-8-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. For instance, chroman derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress .
Comparison with Similar Compounds
- 1-(5,7-Dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one
- 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one
- Coumarin derivatives
Comparison: 2-(Chroman-8-yl)-2-methylpropanoic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to other chroman derivatives, it may exhibit different reactivity and pharmacological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-8-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C13H16O3/c1-13(2,12(14)15)10-7-3-5-9-6-4-8-16-11(9)10/h3,5,7H,4,6,8H2,1-2H3,(H,14,15) |
InChI Key |
ZJCVDOJXTUNXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC2=C1OCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
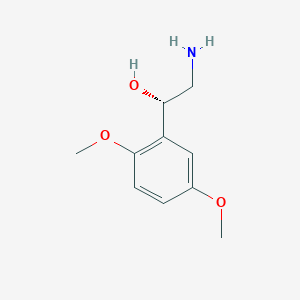
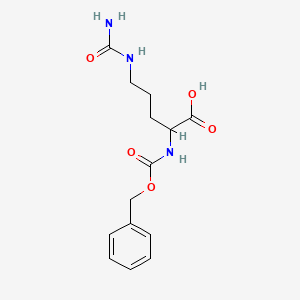
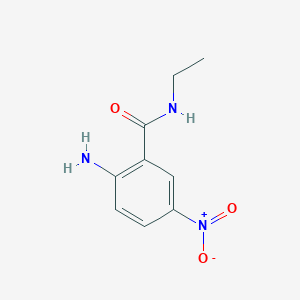
![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)

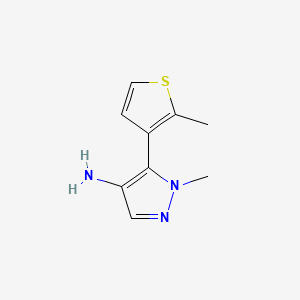
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)


